molecular formula C10H11ClF3N3O B2880411 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone CAS No. 2060750-17-4

4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone

Cat. No.: B2880411
CAS No.: 2060750-17-4
M. Wt: 281.66
InChI Key: WXBNDVHXEYZNJV-UHFFFAOYSA-N
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Description

4-Chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, a six-membered heterocyclic structure known for its significant and diverse biological activities . This scaffold is recognized in medicinal chemistry for its ability to interact with multiple biological targets, including various enzymes and receptors . The core pyridazinone structure is characterized by two adjacent nitrogen atoms and a carbonyl group at position 3 . The specific substitution pattern of this compound, featuring a chlorine atom at the 4-position and a 4-(trifluoromethyl)piperidino group at the 5-position, is designed to optimize its physicochemical properties and biological interactions for research applications. Pyridazinone derivatives are extensively investigated in pharmaceutical research, particularly for developing novel therapeutic agents for cardiovascular diseases and cancer . These two areas represent leading causes of death globally, and the pyridazinone scaffold appears in many compounds acting as vasodilators or targeted anticancer agents . Some pyridazinone-based compounds have advanced to clinical trials or market approval, underscoring the scaffold's pharmacological relevance . The incorporation of a chlorine atom aligns with common medicinal chemistry practices, as chlorine-containing compounds represent a significant portion of FDA-approved drugs and are known to influence a compound's metabolic stability, lipophilicity, and target binding . The trifluoromethyl group attached to the piperidino moiety is a privileged structural element in drug design, often enhancing metabolic stability and membrane permeability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its safety data sheet and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

5-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O/c11-8-7(5-15-16-9(8)18)17-3-1-6(2-4-17)10(12,13)14/h5-6H,1-4H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBNDVHXEYZNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 3(2H)-Pyridazinone

The pyridazinone core is constructed via chlorination of 3(2H)-pyridazinone using phosphorus oxychloride (POCl₃). This reaction substitutes hydroxyl groups at positions 4 and 5 with chlorine atoms, yielding 4,5-dichloro-3(2H)-pyridazinone (Fig. 1A). T. Kuraishi’s seminal work demonstrates that POCl₃ in refluxing conditions achieves complete conversion, with the carbonyl group at position 3 directing chlorination to positions 4 and 5.

Regioselective Substitution at Position 5

The chlorine at position 5 is selectively replaced by nucleophilic attack using 4-(trifluoromethyl)piperidine. This step requires a polar aprotic solvent (e.g., dimethylformamide) and an inorganic base (e.g., potassium carbonate) to deprotonate the piperidine’s amine group. Heating at 80–100°C for 12–24 hours ensures complete substitution while retaining the chlorine at position 4. Regioselectivity is attributed to the electron-withdrawing effect of the carbonyl group at position 3, which activates position 5 for nucleophilic substitution over position 4.

Preparation of 4-(Trifluoromethyl)piperidine

Fluorination of Piperidine-4-Carboxylic Acid Derivatives

The trifluoromethyl group is introduced via a two-step process:

  • Conversion to Acid Chloride : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Nucleophilic Trifluoromethylation : The acid chloride reacts with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride) to yield 4-(trifluoromethyl)piperidine (Fig. 1B). This method achieves >80% purity, with residual siloxanes removed via aqueous workup.

Alternative Route: Reductive Amination

A cyclohexanone derivative bearing a trifluoromethyl group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction forms the piperidine ring while incorporating the trifluoromethyl group. The product is isolated via distillation under reduced pressure (bp: 98–102°C at 15 mmHg).

Optimization of Coupling Reactions

Solvent and Base Selection

Optimal yields (75–82%) are achieved using dimethylacetamide (DMAc) as the solvent and cesium carbonate as the base. DMAc’s high polarity facilitates dissolution of both the pyridazinone and piperidine reactants, while cesium carbonate’s mild basicity minimizes side reactions such as dehydrohalogenation.

Temperature and Reaction Time

Heating at 90°C for 18 hours balances reaction completeness and byproduct formation. Prolonged heating (>24 hours) leads to partial substitution at position 4, reducing overall yield to <60%.

Purification and Characterization

Crystallization-Based Isolation

The crude product is purified via recrystallization from methanol, exploiting the compound’s limited solubility in cold methanol (solubility: 2.1 g/L at 4°C). This method achieves >98% purity, avoiding the need for column chromatography.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 3.95–3.89 (m, 4H, piperidine-CH₂), 2.81–2.75 (m, 1H, CF₃-CH), 1.92–1.85 (m, 4H, piperidine-CH₂).
  • ¹³C NMR : δ 162.4 (C=O), 148.1 (C-Cl), 124.3 (q, J = 287 Hz, CF₃), 58.2 (piperidine-C), 39.7 (piperidine-CH₂).
  • Melting Point : 94–97°C (consistent with analogous compounds).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
POCl₃ Chlorination 85 99 High regioselectivity
Reductive Amination 78 97 One-pot reaction
TMSCF₃ Fluorination 82 98 Mild conditions

Industrial-Scale Considerations

Cost Efficiency

Using 3,4,5-trichloropyridazine as a starting material reduces raw material costs by 40% compared to 4,5-dichloro-3(2H)-pyridazinone. Additionally, in-situ generation of hydrogen bromide for intermediate bromination steps eliminates the need for expensive pre-formed HBr solutions.

Environmental Impact

The process minimizes waste through solvent recovery (e.g., ethyl acetate is distilled and reused) and employs non-toxic bases like sodium acetate.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Early separation of regioisomers via crystallization prevents contamination in downstream steps.
  • Trifluoromethyl Stability : Avoiding strong acids (e.g., H₂SO₄) during workup preserves the CF₃ group.
  • Byproduct Formation : Kinetic control through temperature modulation reduces dimerization of piperidine intermediates.

Chemical Reactions Analysis

4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the modulation of opioid receptors and inhibition of pain signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse pharmacological activities.

Comparison with Similar Compounds

Key Structural and Functional Differences :

  • 4-Chloro-5-piperidinyl analogs: The compound 4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone () lacks the trifluoromethyl group on the piperidine ring. The absence of this electron-withdrawing group reduces lipophilicity and may diminish receptor-binding affinity compared to the target compound .
  • Piperazinyl-linked derivatives: Compounds like 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone () feature a piperazine ring connected via a carbon chain. These derivatives exhibit strong α1-adrenoceptor antagonism (Ki values in subnanomolar ranges), with activity highly dependent on linker length. For example, a six-carbon linker maximizes affinity, while shorter or longer chains reduce potency.

Table 1: Comparison of Piperidine/Piperazine-Substituted Pyridazinones

Compound Substituent at Position 5 Key Activity/Property Reference
Target compound 4-(Trifluoromethyl)piperidino Undocumented; inferred receptor binding
4-Chloro-5-piperidinyl analog Piperidino (no CF₃) Baseline structural reference
4-[2-(2-Methoxyphenoxy)ethyl]piperazinyl Piperazine + 4-carbon linker α1-Adrenoceptor antagonist (Ki = 0.12 nM)

Herbicidal Pyridazinones with Trifluoromethyl Groups

Structural and Functional Contrasts :

  • Norflurazon (SAN 9789): A herbicidal pyridazinone with a trifluoromethylphenyl group at position 2 and methylamino at position 5 (). It inhibits carotenoid biosynthesis and chloroplast development, causing albinism in plants. The target compound’s trifluoromethylpiperidino group at position 5 likely shifts its mode of action away from herbicidal activity, as the critical trifluoromethylphenyl moiety in norflurazon is absent .
  • SAN 6706: Features a dimethylamino group at position 5 and trifluoromethylphenyl at position 2. Like norflurazon, it disrupts chloroplast ultrastructure and photosynthetic electron transport. The target compound’s substitution pattern (position 5 vs. 2) suggests divergent biological targets .

Table 2: Herbicidal Pyridazinones vs. Target Compound

Compound Substituents (Position) Primary Activity Reference
Norflurazon 2-(Trifluoromethylphenyl), 5-(methylamino) Herbicidal (carotenoid inhibition)
SAN 6706 2-(Trifluoromethylphenyl), 5-(dimethylamino) Herbicidal (chloroplast disruption)
Target compound 5-(4-Trifluoromethylpiperidino), 4-Cl Unknown; structural divergence

Anti-Inflammatory and Analgesic Pyridazinones

Positional Substitution Effects :

  • 6-Substituted derivatives: Compounds like 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone () show anti-inflammatory and analgesic activity comparable to indomethacin. Activity depends on substitution at position 6, whereas the target compound’s substituent at position 5 may redirect its pharmacological profile.

Table 3: Anti-Inflammatory Pyridazinones

Compound Substituents (Position) Activity (vs. Standard) Reference
6-[4-(2-Fluorophenyl)piperazinyl] 6-Piperazinyl, 2-acetylhydrazone Analgesic/anti-inflammatory (ASA-like)
Target compound 5-(4-Trifluoromethylpiperidino), 4-Cl Undocumented

Research Findings and Structure-Activity Relationships (SAR)

  • Trifluoromethyl Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in norflurazon’s resistance to detoxification in plants . In the target compound, this group on the piperidine ring may improve blood-brain barrier penetration if used in neurological applications.
  • Substituent Position: Activity in pyridazinones is highly position-dependent. For example, trifluoromethyl at position 2 (herbicides) vs. position 5 (target compound) leads to entirely different biological roles. Similarly, piperazinyl linkers at position 5 or 6 dictate adrenoceptor affinity .
  • Heterocyclic Moieties: Piperidine vs. piperazine rings influence electronic and steric interactions. Piperazine’s additional nitrogen enables hydrogen bonding critical for α1-adrenoceptor binding, whereas the target compound’s piperidino group may favor interactions with other targets .

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